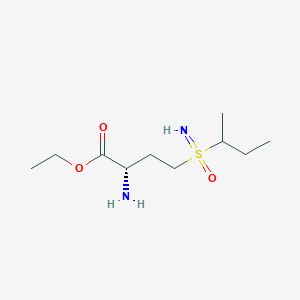
Bso ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bso ethyl ester is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It is an ester derivative of the natural compound, L-buthionine sulfoximine (BSO), which is known to inhibit the activity of the antioxidant enzyme, glutathione peroxidase. Bso ethyl ester is believed to have similar effects, but with greater efficacy and improved bioavailability.
Mechanism Of Action
Bso ethyl ester is believed to exert its effects through the inhibition of glutathione peroxidase, an enzyme that plays a critical role in the detoxification of reactive oxygen species (ROS). By inhibiting this enzyme, Bso ethyl ester increases the levels of ROS, leading to oxidative stress and ultimately cell death in cancer cells.
Biochemical And Physiological Effects
Bso ethyl ester has been found to induce oxidative stress in cancer cells, leading to cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been found to have anti-inflammatory effects and to improve endothelial function in animal models of cardiovascular disease.
Advantages And Limitations For Lab Experiments
Bso ethyl ester has several advantages for lab experiments, including its high efficacy and improved bioavailability compared to the natural compound, L-buthionine sulfoximine. However, it also has some limitations, including its potential toxicity at high doses and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several potential future directions for research on Bso ethyl ester. One area of interest is the development of new formulations that can improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as diabetes and inflammatory bowel disease. Finally, there is a need for further studies to elucidate its mechanism of action and to identify potential biomarkers that can be used to monitor its efficacy in clinical trials.
Synthesis Methods
Bso ethyl ester can be synthesized through a multi-step process that involves the reaction of L-buthionine sulfoximine with ethyl iodide in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain pure Bso ethyl ester.
Scientific Research Applications
Bso ethyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to induce oxidative stress in cancer cells, leading to cell death, and has also been found to improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
131202-22-7 |
|---|---|
Product Name |
Bso ethyl ester |
Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-(butan-2-ylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1 |
InChI Key |
LTSXFJISUHNKQB-OYNLBEDRSA-N |
Isomeric SMILES |
CCC(C)S(=N)(=O)CC[C@@H](C(=O)OCC)N |
SMILES |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
Canonical SMILES |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
synonyms |
BSO ethyl ester buthionine sulfoximine ethyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




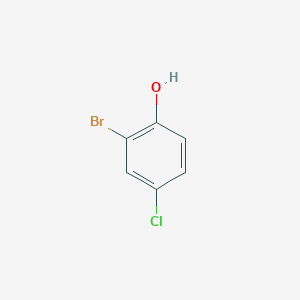
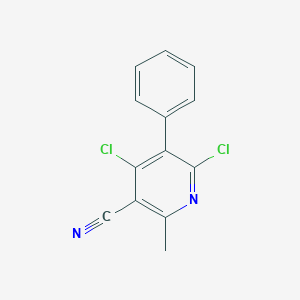
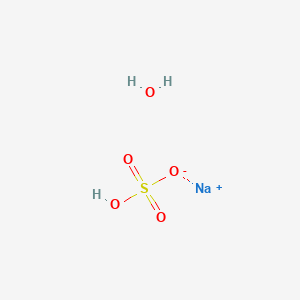

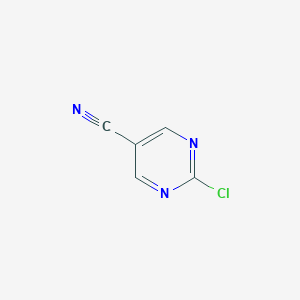
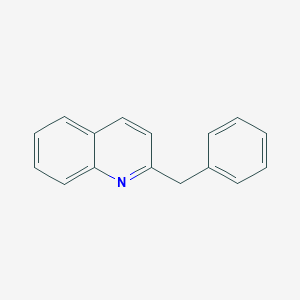
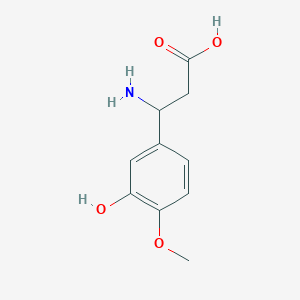
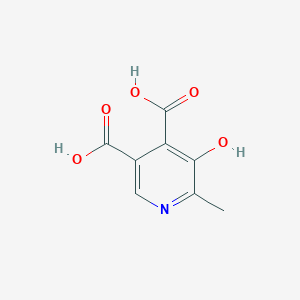
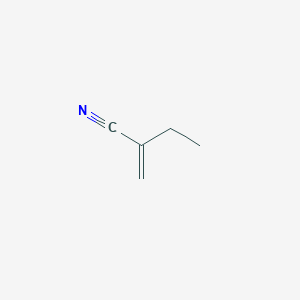


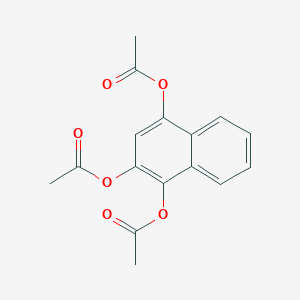
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)